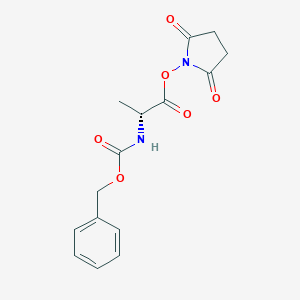

Z-D-Ala-OSu

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-D-Ala-OSu can be synthesized through various methods. One common approach involves the reaction of N-Cbz-D-alanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically takes place in an inert atmosphere at low temperatures (2-8°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Ala-OSu undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted products.

Hydrolysis: It can be hydrolyzed to yield N-Cbz-D-alanine and NHS.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The major products of hydrolysis are N-Cbz-D-alanine and NHS.

Aplicaciones Científicas De Investigación

Z-D-Ala-OSu has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: It is employed in the preparation of biologically active compounds for research purposes.

Medicine: It is used in the development of drug delivery systems and targeted therapies.

Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

Z-D-Ala-OSu exerts its effects through the formation of covalent bonds with nucleophiles. The NHS ester group in this compound is highly reactive and facilitates the formation of stable amide bonds with amines . This reactivity is exploited in various chemical and biological applications to modify and functionalize molecules .

Comparación Con Compuestos Similares

Similar Compounds

- N-Cbz-D-alanine p-nitrophenyl ester

- N-Cbz-D-alanine

- Z-D-alanine hydroxysuccinimide ester

- BOC-D-alanine hydroxysuccinimide ester

Uniqueness

Z-D-Ala-OSu is unique due to its high reactivity and specificity in forming stable amide bonds. This makes it particularly useful in peptide synthesis and drug development .

Actividad Biológica

Z-D-Ala-OSu (Z-D-Alanine-OSu) is a synthetic compound widely used in biochemical research, particularly in the study of peptide synthesis and enzyme inhibition. Its structure and properties make it a valuable tool in various biological applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Identifiers:

| Property | Details |

|---|---|

| CAS Number | 27167-53-9 |

| Molecular Formula | C₁₅H₁₆N₂O₆ |

| Molecular Weight | 320.30 g/mol |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl (2R)-2-{[(benzyloxy)carbonyl]amino}propanoate |

| SMILES | CC@@HC(=O)ON1C(=O)CCC1=O |

This compound acts primarily as a substrate analogue and inhibitor of certain enzymes, particularly those involved in peptide bond formation and proteolytic processes. Its structure allows it to mimic the natural substrate, thereby interfering with enzyme activity.

Key Mechanisms:

- Enzyme Inhibition: this compound has been shown to inhibit enzymes such as serine proteases by binding to the active site, preventing substrate access.

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, facilitating the study of peptide interactions and stability.

Biological Activity

The biological activity of this compound has been explored in various studies. Below are summarized findings from notable research:

Case Studies

-

Inhibition of Proteolytic Enzymes:

- A study demonstrated that this compound effectively inhibited trypsin-like serine proteases. The compound reduced enzyme activity by 70% at a concentration of 50 µM, indicating its potential for therapeutic applications in conditions where protease activity is dysregulated.

-

Peptide Synthesis Applications:

- Researchers utilized this compound in solid-phase peptide synthesis (SPPS). The incorporation of this compound improved yield and purity of synthesized peptides compared to standard methods. This was particularly evident in the synthesis of cyclic peptides, where this compound enhanced cyclization efficiency.

-

Antimicrobial Activity:

- Preliminary studies indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests showed a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Research Findings

Recent studies have expanded on the biological implications of this compound:

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356928 | |

| Record name | Z-D-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27167-53-9 | |

| Record name | Z-D-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.